molecular formula C17H13ClN4O4S B2684551 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 896325-79-4

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No. B2684551
M. Wt: 404.83
InChI Key: SGLIYTWGMILWFY-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,5-triazine . It is part of a class of compounds that have been investigated for their biological activity . The compound’s structure was confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .


Synthesis Analysis

The synthesis of similar 1,3,5-triazine derivatives involves the alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate . Following this, the 1,3,5-triazine derivatives are reacted with 3-(methanesulfonyl)-1,2,4-triazine to give the final products .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and reaction with 3-(methanesulfonyl)-1,2,4-triazine .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C15H10ClFN4O2S and a molecular weight of 364.782 .

Scientific Research Applications

One study has reported the synthesis of bioactive pyrimido[1,2-a][1,3,5]triazin-6-ones . The synthesis of pyrimidinylguanidines 4, key intermediates for the desired pyrimido[1,2-a][1,3,5]triazines, was performed via two alternative pathways utilizing the same readily available reagents: cyanoguanidine (1), various amines in form of hydrochlorides and β-keto esters . Some of the tested compounds demonstrated antiproliferative activity against the A549 lung cancer cell line .

One study has reported the synthesis of bioactive pyrimido[1,2-a][1,3,5]triazin-6-ones . The synthesis of pyrimidinylguanidines 4, key intermediates for the desired pyrimido[1,2-a][1,3,5]triazines, was performed via two alternative pathways utilizing the same readily available reagents: cyanoguanidine (1), various amines in form of hydrochlorides and β-keto esters . Some of the tested compounds demonstrated antiproliferative activity against the A549 lung cancer cell line .

Future Directions

The compound is part of a class of 1,3,5-triazine derivatives that have shown promise in various areas of biological research, including as cholinesterase inhibitors . Future research could further investigate the potential applications of these compounds in treating diseases such as Alzheimer’s .

properties

IUPAC Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4S/c18-10-1-4-14-20-16(21-17(24)22(14)8-10)27-9-15(23)19-11-2-3-12-13(7-11)26-6-5-25-12/h1-4,7-8H,5-6,9H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLIYTWGMILWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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